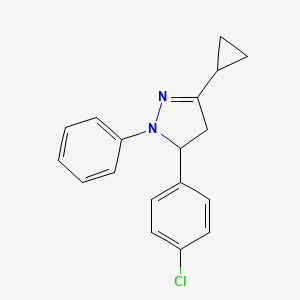

1-(吡啶-2-基甲基)哌啶-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction . Similarly, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives started from a brominated pyridine compound and involved reactions with thiophenoles and benzyl mercaptan . These methods highlight the versatility of pyridine derivatives in undergoing various chemical transformations to yield structurally diverse compounds.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray single crystal diffraction . For instance, the structure of a 2-methoxy-4-(4-methoxyphenyl)pyridine derivative was elucidated using these techniques, revealing the presence of substituents on the pyridine ring and the angles between the planes of the pyridine ring and its substituents .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives were used to synthesize 3-amino-4-(pyrrolidin-1-yl)thieno[2,3-b]pyridine derivatives through Thorpe-Ziegler cyclization . Additionally, reactions with chloroacetic acid or chloroacetone derivatives led to mercapto group substitution . These reactions demonstrate the reactivity of the pyridine moiety and its utility in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a 2-oxo(imino)pyridine derivative revealed intermolecular interactions that consolidate a three-dimensional network, which can affect the compound's solubility and stability . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations to predict reactivity and interaction with biological targets .

科学研究应用

合成技术和化学反应性

三组分缩合过程:在复杂有机结构的合成中得到证明,例如二氢呋喃-腈和吡喃-腈,它们涉及β-酮腈与醛和吡啶鎓盐在哌啶存在下的反应。该过程突出了该化合物在促进多种化学反应中的作用,包括 Knoevenagel 缩合、Michael 加成和分子内 SN2 环化 (Demidov 等人,2021)。

新型合成路线:在新型有机化合物(例如 2-氨基-吡啶衍生物)的合成中使用哌啶衍生物,包括 1-(吡啶-2-基甲基)哌啶-4-腈,展示了它们在创建生物活性分子和促进创新的单釜合成方法中的效用 (吴锋,2011)。

潜在治疗应用和生物活性

分子对接研究:研究该化合物的衍生物作为特定酶(例如烟酰胺磷酸核糖转移酶 (NAMPT))的潜在抑制剂,该酶在细胞代谢和癌症进展中发挥作用。这些研究包括晶体结构分析和分子对接,以评估结合亲和力和抑制潜力 (Venkateshan 等人,2019)。

抗癌和抗菌活性:对该化合物的衍生物的研究显示出有希望的抗癌和抗菌活性,这对于开发新的治疗剂至关重要。这包括合成对各种癌细胞系和细菌菌株具有潜在活性的新型化合物,进一步突出了该化合物在药物化学中的相关性 (Hadiyal 等人,2020),(Bhat & Begum,2021)。

材料科学和导电聚合物

- 电聚合:探索基于吡咯的单体的电聚合,包括与 1-(吡啶-2-基甲基)哌啶-4-腈相关的单体,以开发导电聚合物。这些聚合物由于其低氧化电位和在导电形式下的高稳定性,在电子设备中具有潜在应用 (Sotzing 等人,1996)。

安全和危害

作用机制

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other piperidine derivatives, possibly acting as an agonist or antagonist .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-(Pyridin-2-ylmethyl)piperidine-4-carbonitrile’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile is currently unavailable .

属性

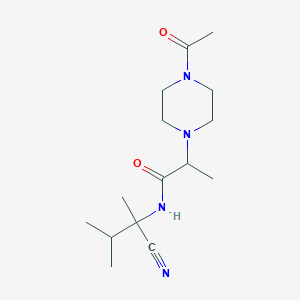

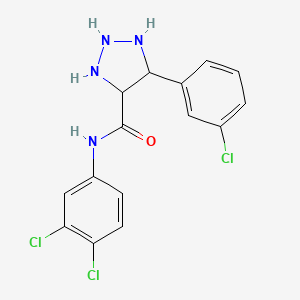

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWQRQHDIMUJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)

![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)